6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate
Description
This compound is a synthetic ester derivative featuring a pyran-4-one core substituted with a [(4-methylpyrimidin-2-yl)sulfanyl]methyl group at the 6-position and a 3-methoxybenzoate ester at the 3-position. The 3-methoxybenzoate substituent introduces electron-donating properties, which may influence solubility, stability, and intermolecular interactions .
Properties
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S/c1-12-6-7-20-19(21-12)27-11-15-9-16(22)17(10-25-15)26-18(23)13-4-3-5-14(8-13)24-2/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPQNHYPZSOIBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Sulfanylmethyl Group: This step involves the reaction of the pyrimidine derivative with a thiol compound, often in the presence of a base like sodium hydride.
Construction of the Pyranone Ring: This can be synthesized via cyclization reactions involving diketones or ketoesters.
Esterification: The final step involves the esterification of the pyranone derivative with 3-methoxybenzoic acid, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylmethyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyranone ring, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicine, the compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate involves its interaction with specific molecular targets. The sulfanylmethyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The pyrimidine and pyranone rings can interact with nucleic acids, affecting DNA and RNA synthesis.
Comparison with Similar Compounds
Substituent Variations in Benzoate Esters
The target compound belongs to a family of pyran-4-one derivatives with diverse benzoate substituents. Key analogs include:
Key Observations :
- The 3-methoxybenzoate substituent in the target compound enhances solubility compared to nitro or fluorophenyl analogs, which are more lipophilic .
- The 4-methyl-3-nitro analog (C₁₉H₁₆N₃O₆S) exhibits higher reactivity due to the electron-withdrawing nitro group, making it a candidate for electrophilic substitution reactions .
Structural and Electronic Comparisons
Biological Activity
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The compound features a pyran ring, a pyrimidine ring, and a methoxybenzoate group. Its synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrimidine Ring : Alkylation reactions introduce the 4-methyl group.
- Thioether Formation : The sulfanylmethyl group is attached through nucleophilic substitution.
- Pyran Ring Synthesis : Cyclization reactions yield the 4-oxopyran structure.
- Esterification : The methoxybenzoate moiety is introduced through esterification reactions.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Antimicrobial Activity
Studies have shown that derivatives of similar structures possess significant antibacterial properties. For instance, compounds containing pyrimidine and pyran rings have demonstrated effectiveness against bacterial strains such as Salmonella typhi and Bacillus subtilis . The specific compound may also follow this trend, potentially serving as a novel antibacterial agent.
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. For example, related compounds have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease, showing strong activity with IC50 values significantly lower than reference standards . This suggests that this compound could also exhibit similar enzyme inhibitory properties.
The mechanism of action is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The binding interactions may modulate biological pathways related to signal transduction or metabolic processes. Specifically, the sulfanyl group may enhance binding affinity to target sites, thereby increasing the compound's efficacy .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-{[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl 3-nitrobenzoate | Pyrimidine, Pyran, Nitrobenzoate | Antimicrobial, Enzyme Inhibition |
| 6-{[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl 2-chloro-5-nitrobenzoate | Pyrimidine, Pyran, Chloro-nitrobenzoate | Antimicrobial |
| 6-{[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl benzoate | Pyrimidine, Pyran, Benzoate | Anticancer |
This table illustrates that while all these compounds share core structural elements, their distinct functional groups contribute to varying biological activities.
Case Studies
Recent studies have focused on synthesizing derivatives of this compound to evaluate their pharmacological potential. For instance:
- Antibacterial Screening : A study tested various derivatives against multiple bacterial strains and found promising results for those containing the pyrimidine-sulfanyl moiety .
- Enzyme Inhibition Studies : Compounds were tested for AChE and urease inhibition with some derivatives showing IC50 values in the low micromolar range, indicating strong inhibitory effects .
Q & A
Q. What are the established synthetic routes for 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate, and how do reaction conditions influence yield?
The compound can be synthesized via oxidative ring closure of hydrazine intermediates using sodium hypochlorite (NaOCl) in ethanol, achieving yields up to 73% under mild conditions (room temperature, 3 hours) . Key steps include protecting group strategies for the pyrimidine-thioether moiety and optimizing stoichiometry to minimize side reactions. Solvent choice (e.g., ethanol vs. dichloromethane) significantly impacts reaction efficiency and purity .
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?
X-ray crystallography is the gold standard for resolving complex heterocyclic systems, as demonstrated for structurally related pyran-pyrimidine hybrids . Complementary techniques include:
- ¹H/¹³C NMR : To verify substituent integration and coupling patterns (e.g., methoxy protons at δ 3.8–4.0 ppm).
- High-resolution mass spectrometry (HRMS) : For exact mass confirmation (e.g., molecular ion peak matching C₁₉H₁₈N₂O₅S). Discrepancies in spectral data should prompt re-evaluation of synthetic intermediates or purification steps .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in the sulfanyl-methyl pyran-pyrimidine coupling step?
Low yields often stem from steric hindrance at the pyran-3-yl ester group. Strategies include:
- Temperature modulation : Gradual heating (40–60°C) to enhance nucleophilic substitution kinetics.
- Catalytic additives : Use of DMAP (4-dimethylaminopyridine) to activate the ester carbonyl.
- Solvent screening : Polar aprotic solvents (e.g., DMF) may improve solubility of the pyrimidine-thiol intermediate .
Q. How should contradictory bioactivity data between in vitro and in vivo studies be analyzed?
Discrepancies may arise from metabolic instability or poor bioavailability. Methodological steps include:
- Metabolite profiling : LC-MS/MS to identify degradation products (e.g., hydrolysis of the 3-methoxybenzoate ester).
- Pharmacokinetic assays : Measure plasma half-life and tissue distribution in rodent models.
- Structural analogs : Compare with trifluoromethyl-containing derivatives, which show enhanced metabolic stability .
Q. What structure-activity relationship (SAR) insights can guide the design of analogs with improved target affinity?
Key SAR observations:
- Pyrimidine-thioether moiety : Critical for binding to enzymes like dihydrofolate reductase (DHFR). Methyl substitution at the 4-position enhances lipophilicity .
- 3-Methoxybenzoate ester : Replacement with bulkier groups (e.g., trifluoromethyl) increases steric hindrance, potentially reducing off-target interactions . Computational docking studies (e.g., AutoDock Vina) can predict binding modes to prioritize synthetic targets .
Q. What purification challenges are associated with this compound, and how can they be mitigated?
Challenges include co-elution of byproducts during column chromatography. Solutions involve:
- Stationary phase optimization : Use basic alumina instead of silica for polar heterocycles .
- Gradient elution : Adjust CH₂Cl₂/MeOH ratios (e.g., 95:5 to 85:15) to resolve closely related impurities .
- Recrystallization : Ethanol/water mixtures (7:3) improve crystal purity for X-ray analysis .
Hypothesis-Driven Questions
Q. Could the 4-methylpyrimidin-2-yl sulfanyl group act as a redox-sensitive motif in prodrug design?
The sulfanyl-methyl linkage is susceptible to oxidation, forming sulfoxide or sulfone derivatives under physiological conditions. This property could enable triggered drug release in oxidative environments (e.g., tumor microenvironments). Experimental validation:
Q. Does the pyran-4-one ring participate in chelation with metal ions, and how does this affect its bioactivity?
The 4-oxo group may coordinate divalent metals (e.g., Mg²⁺, Zn²⁺), altering conformational flexibility. Investigate via:
- UV-Vis titration : Detect shifts in λmax upon metal addition.
- ITC (Isothermal Titration Calorimetry) : Quantify binding affinity for metals linked to target enzymes (e.g., Mg²⁺ in kinase active sites) .
Data Interpretation Guidelines
- Conflicting spectral data : Cross-validate with 2D NMR (COSY, HSQC) to distinguish diastereomers or tautomers .
- Unexpected biological activity : Rule out assay interference from residual solvents (e.g., DMSO) via dose-response controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
